[1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
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Overview
Description
[1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone: is a complex organic compound that features a triazole ring linked to a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Coupling with Quinoline: The final step involves coupling the brominated triazole with a quinoline derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, ensuring efficient use of catalysts, and implementing robust purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the quinoline system, using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced triazole or quinoline derivatives.
Substitution: Phenyl-substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has potential as a pharmacophore in drug design. Its triazole and quinoline components are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. The triazole ring is a common motif in many drugs due to its stability and ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its robust chemical structure and potential for functionalization.
Mechanism of Action
The mechanism by which [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone exerts its effects involves interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The quinoline moiety can intercalate with DNA or interact with proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-chlorophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- [1-(2-fluorophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Uniqueness
Compared to its analogs, [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O/c1-13-8-9-17-14(11-13)5-4-10-23(17)19(25)16-12-24(22-21-16)18-7-3-2-6-15(18)20/h2-3,6-9,11-12H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWFSTHOXLBZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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